1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a thiazol-2-yloxy group. The azetidine nitrogen is further functionalized with an ethanone moiety linked to a thiophen-3-yl substituent. This structure combines three distinct heterocyclic systems: azetidine, thiazole, and thiophene, which confer unique electronic and steric properties. The compound’s molecular weight is approximately 296.35 g/mol (calculated from constituent atoms: C₁₁H₁₂N₂O₂S₂).
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(5-9-1-3-17-8-9)14-6-10(7-14)16-12-13-2-4-18-12/h1-4,8,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBTVPACAULMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is as follows:
Formation of Thiazole Intermediate: The synthesis begins with the preparation of the thiazole intermediate. This can be achieved by reacting 2-aminothiazole with an appropriate halogenated compound under basic conditions.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the thiazole intermediate with an azetidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thiophene Attachment: Finally, the thiophene ring is introduced by reacting the azetidine-thiazole intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the thiazole or thiophene rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets.
Industry: In materials science, the compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole and thiophene rings could facilitate binding to these targets, while the azetidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Thiophene-3-yl substitution (vs. thiophene-2-yl in ) may alter electronic distribution and π-stacking interactions.
Synthetic Complexity :
- The azetidine-thiazole ether linkage likely requires careful control of reaction conditions (e.g., low temperature) to avoid ring strain , whereas indole-thiazole hybrids are synthesized via straightforward alkylation/acylation .
Biological Relevance :
- Thiazole-indole hybrids (e.g., compound 8a) are explored for antimicrobial activity , while thiazole-thiophene derivatives (e.g., compounds 4a–d) demonstrate cytotoxicity . The target compound’s bioactivity remains uncharacterized in the provided evidence.
Molecular Weight and Solubility :
- The target (≈296 g/mol) is heavier than 2-acetylthiazole (127 g/mol) but lighter than thiazolo-benzimidazole derivatives (≈230–296 g/mol) . Its solubility profile may differ due to the polar azetidine and thiophene groups.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis may draw from methods used for azetidine functionalization (e.g., nucleophilic substitution with thiazol-2-yloxy groups) and thiophene-ethanone coupling .
- Structure-Activity Relationships (SAR) : The azetidine’s small ring size could enhance metabolic stability compared to larger heterocycles like indole .
- Unanswered Questions: No data on the target’s pharmacokinetics, toxicity, or specific biological targets are available in the provided evidence.
Biological Activity
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound characterized by a unique combination of thiazole, azetidine, and thiophene rings. This structural diversity suggests potential for a range of biological activities, making it an interesting candidate for pharmaceutical research. The compound's mechanism of action likely involves interactions with various molecular targets, including enzymes and receptors, which may lead to therapeutic effects.
Synthesis and Structural Features
The synthesis of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves several steps:
- Formation of the Thiazole Ring : This is often achieved by reacting 2-aminothiazole with halogenated compounds under basic conditions.
- Azetidine Ring Formation : The thiazole intermediate is then reacted with an azetidine derivative using coupling reagents like EDCI in the presence of a base.
- Coupling with Thiophene : Finally, the azetidine compound is coupled with a thiophene derivative to yield the final product.
This multi-step synthesis highlights the compound's complexity and potential for modification to enhance biological activity.
The biological activity of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes, disrupting metabolic pathways.
- Receptor Interaction : Binding to receptors may modulate signaling pathways, affecting cellular responses.
The thiazole and thiophene rings are particularly noted for their roles in enhancing binding affinity and specificity to biological targets, potentially leading to diverse pharmacological effects .
Biological Activity
Research indicates that compounds similar to 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Thiadiazole and thiophene | Anti-inflammatory |
| 4-Acetylthiazole | Acetylated thiazole | Anticancer |
The unique combination of thiazole, azetidine, and thiophene in this compound may synergistically enhance its biological activities compared to other compounds .
Case Studies and Research Findings
Recent studies have explored the biological efficacy of similar compounds:
- Anticancer Activity : Compounds containing thiazole and thiophene rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in leukemia and breast cancer models .
- Mechanistic Insights : Flow cytometry analyses indicate that these compounds can induce apoptosis in cancer cells through caspase activation, suggesting a potential role in cancer therapy .
- Comparative Studies : Research comparing similar heterocyclic compounds has revealed that structural modifications can significantly impact biological potency. For example, electron-withdrawing groups at specific positions on the aromatic rings were found to enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
